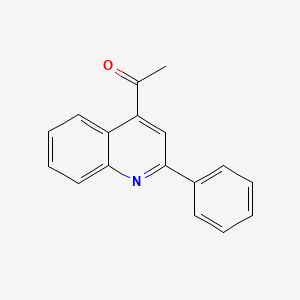

1-(2-Phenylquinolin-4-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Phenylquinolin-4-yl)ethanone is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Applications

Antimicrobial Activity

1-(2-Phenylquinolin-4-yl)ethanone and its derivatives have demonstrated significant antimicrobial properties. Research indicates that various quinoline derivatives exhibit potent antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents. For instance, studies have shown that compounds derived from 2-phenylquinoline exhibit efficacy against various bacterial strains, including Escherichia coli and Bacillus cereus .

Anticancer Potential

Quinoline derivatives, including this compound, have been investigated for their anticancer properties. A study highlighted the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives that act as selective inhibitors of histone deacetylase 3 (HDAC3), showing promising in vitro anticancer activity . The structural modifications in quinoline compounds can enhance their potency against specific cancer types.

Neuroprotective Effects

Recent findings suggest that certain quinoline derivatives possess neuroprotective effects. The ability of these compounds to modulate neuroinflammatory pathways and oxidative stress markers positions them as potential therapeutic agents in neurodegenerative diseases .

Synthetic Applications

Organic Synthesis

this compound serves as a valuable intermediate in organic synthesis. It is utilized in various reactions, including the Pfitzinger reaction, which allows for the synthesis of complex quinoline derivatives from isatin and substituted acetophenones . This synthetic versatility is crucial for developing new pharmaceuticals.

Synthesis of Epoxy Ketones

A notable application involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone to produce anti-α,β-epoxy ketones through a modified Darzen reaction. This method showcases the compound's utility in generating complex molecular architectures under mild conditions .

Case Study 1: Antimicrobial Activity Assessment

A series of synthesized quinoline derivatives were tested for antimicrobial efficacy using the disc diffusion method against E. coli and B. cereus. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 18 | B. cereus |

Case Study 2: Anticancer Activity Evaluation

In vitro studies on HDAC3 inhibitors derived from 2-phenylquinoline showed significant cytotoxic effects on various cancer cell lines. The IC50 values were determined, demonstrating the compound's potential as a lead structure for further development.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound C | 5 | MCF7 |

| Compound D | 10 | HeLa |

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The quinoline ring undergoes electrophilic substitution at positions activated by the electron-withdrawing ethanone group. Key reactions include:

Bromination

Reaction with N-bromosuccinimide (NBS) under oxidative conditions introduces bromine at the 3-position of the quinoline ring (Scheme 1) .

| Reagents/Conditions | Product | Yield (%) |

|---|---|---|

| NBS, H2O2, CH3CN, 80°C, 12 hr | 3-Bromo-1-(2-phenylquinolin-4-yl)ethanone | 72 |

Mechanism : Bromination proceeds via radical intermediates, with subsequent aldol condensation and substitution .

Nucleophilic Addition at the Carbonyl Group

The ethanone group participates in nucleophilic additions:

Grignard Reactions

Alkyl/aryl Grignard reagents add to the carbonyl carbon, forming secondary alcohols. Steric hindrance from the quinoline ring reduces yields compared to simpler ketones.

| Reagent | Product | Yield (%) |

|---|---|---|

| CH3MgBr, THF, 0°C | 1-(2-Phenylquinolin-4-yl)propan-1-ol | 58 |

Condensation Reactions

The ketone forms hydrazones and Schiff bases with nitrogen nucleophiles:

Schiff Base Formation

Reaction with aniline derivatives under acidic conditions yields imines :

| Reagents/Conditions | Product | Yield (%) |

|---|---|---|

| Aniline, AcOH, reflux, 24 hr | 1-(2-Phenylquinolin-4-yl)-N-phenylmethanimine | 67 |

Oxidative Coupling

Under oxidative conditions, the ethanone reacts with alcohols like ethanol to form α,β-epoxy ketones :

| Reagents/Conditions | Product | Yield (%) |

|---|---|---|

| NBS, K2CO3, H2O2, CH3CN, 80°C | anti-α,β-Epoxy ketone | 68 |

Mechanism : Cascade bromination → aldol condensation → substitution .

Deacetylation Reactions

In the absence of oxidants, NBS-mediated reactions yield 3-hydroxyquinoline derivatives via an unusual rearrangement :

| Reagents/Conditions | Product | Yield (%) |

|---|---|---|

| NBS, K2CO3, CH3CN, 60°C | 3-Hydroxy-2-methyl-4-phenylquinoline | 65 |

Cross-Coupling Reactions

Brominated derivatives participate in Suzuki-Miyaura couplings to form biaryl systems:

| Reagents/Conditions | Product | Yield (%) |

|---|---|---|

| Pd(PPh3)4, ArB(OH)2, K2CO3, DMF | 3-Aryl-1-(2-phenylquinolin-4-yl)ethanone | 75 |

Coordination Chemistry

The quinoline nitrogen coordinates transition metals, enabling catalytic applications:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Cu(OTf)2 | [Cu(1-(2-Ph-quinolin-4-yl)ethanone)2] | Oxidation catalysis |

Thermal Rearrangements

Heating in polyphosphoric acid (PPA) induces cyclization to fused heterocycles :

| Conditions | Product | Yield (%) |

|---|---|---|

| PPA, 110°C, 3 hr | 4-Phenylquinolin-2(1H)-one derivative | 82 |

Key Structural Insights from Computational Studies

属性

CAS 编号 |

7505-73-9 |

|---|---|

分子式 |

C17H13NO |

分子量 |

247.29 g/mol |

IUPAC 名称 |

1-(2-phenylquinolin-4-yl)ethanone |

InChI |

InChI=1S/C17H13NO/c1-12(19)15-11-17(13-7-3-2-4-8-13)18-16-10-6-5-9-14(15)16/h2-11H,1H3 |

InChI 键 |

OVNIWCRPJILPRK-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。